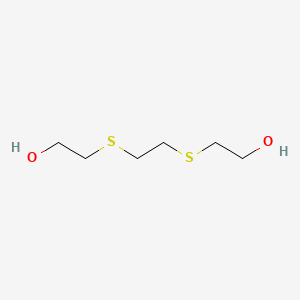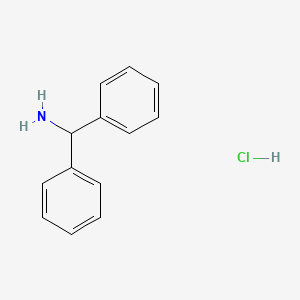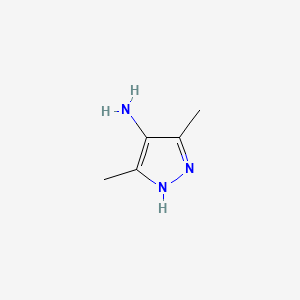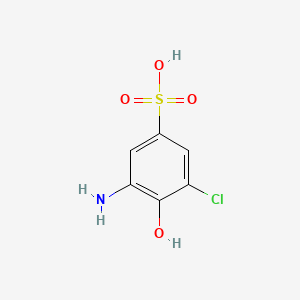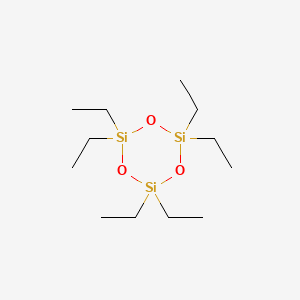
1-甲氧基环己-1,4-二烯
概述
描述
1-Methoxycyclohexa-1,4-diene is an organic compound with the molecular formula C7H10O . It is also known by other names such as 1-Methoxy-1,4-cyclohexadiene and 2,5-Dihydroanisole . This compound is characterized by a methoxy group attached to a cyclohexa-1,4-diene ring, making it a versatile intermediate in various chemical reactions.
科学研究应用
1-Methoxycyclohexa-1,4-diene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
1-Methoxycyclohexa-1,4-diene is a technical grade compound with a molecular weight of 110.15 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been observed that it reacts with rucl3·xh2o in an alcohol solvent to give [rucl2(η6-c6h5or)2] (r = me, et or hoch2ch2) . This suggests that it may participate in redox reactions and could potentially act as a ligand in metal complex formation.
Biochemical Pathways
The specific biochemical pathways affected by 1-Methoxycyclohexa-1,4-diene are currently unknown. Its reaction with RuCl3·xH2O suggests that it may be involved in redox reactions and metal complex formation
Result of Action
Its reaction with RuCl3·xH2O suggests potential involvement in redox reactions and metal complex formation . .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methoxycyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the reaction of 1,4-cyclohexadiene with methanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, with the acid catalyst facilitating the substitution of a hydrogen atom with a methoxy group.
Industrial Production Methods: In industrial settings, the production of 1-Methoxycyclohexa-1,4-diene often involves the use of ruthenium catalysts . For example, the compound can be synthesized by reacting 1,4-cyclohexadiene with methanol in the presence of ruthenium trichloride and an alcohol solvent . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-Methoxycyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives.
Reduction: It can be reduced to form .
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Acidic or basic catalysts are typically employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: 1,4-benzoquinone derivatives.
Reduction: 1-methoxycyclohexane.
Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.
相似化合物的比较
- 1,4-Cyclohexadiene
- 1,3-Cyclohexadiene
- Anisole
- 2,5-Dihydroanisole
Comparison: 1-Methoxycyclohexa-1,4-diene is unique due to the presence of both a methoxy group and a diene system. This combination allows it to participate in a wide range of chemical reactions, making it more versatile than similar compounds like 1,4-cyclohexadiene and anisole . Additionally, its ability to form stable complexes with metal ions distinguishes it from other related compounds .
属性
IUPAC Name |
1-methoxycyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXIXVNKYUAKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183056 | |
| Record name | 1-Methoxycyclohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-59-1 | |
| Record name | 1-Methoxy-1,4-cyclohexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxycyclohexa-1,4-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxycyclohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxycyclohexa-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methoxycyclohexa-1,4-diene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7VS4JVC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions 1-Methoxycyclohexa-1,4-diene can undergo?
A1: 1-Methoxycyclohexa-1,4-diene demonstrates versatility in its reactivity:
- Catalytic Conversion to 1,3-isomer: Various catalysts, including dichloromaleic anhydride, aluminium chloride, and toluene-p-sulphonic acid, facilitate the conversion of 1-methoxycyclohexa-1,4-diene to its 1,3-isomer. [] This isomerization is particularly useful as it allows for direct participation in Diels-Alder reactions with suitable dienophiles. []
- Diels-Alder Reactions: Acting as a diene, it readily reacts with dienophiles like benzoquinone, forming adducts that serve as starting points for synthesizing complex molecules. For instance, the adduct with benzoquinone is a key intermediate in the synthesis of racemic hongconin. []
- Reduction: Metal-ammonia solutions reduce 1-methoxycyclohexa-1,4-diene. Interestingly, the presence or absence of alcohol influences the product ratio of cyclohexenes and 1-methoxycyclohexenes. [] Importantly, the reaction proceeds through initial conjugation of the diene under basic conditions. []
- Reactions with Carbenes: Dibromocarbene reacts with 1-methoxycyclohexa-1,4-diene to form a bisdibromocarbene adduct. This adduct, upon treatment with base or heat, yields various styrene derivatives and acetophenone derivatives. []
Q2: How does the structure of 1-Methoxycyclohexa-1,4-diene impact its reactivity?
A2: The presence of the methoxy group at the 1-position significantly influences the reactivity of the diene:
- Mesomeric Anion Formation: The methoxy group stabilizes the anion formed upon deprotonation by potassium amide, making it a valuable synthetic intermediate. [] This anion can be readily alkylated or arylated, leading to the formation of substituted cyclohexenones. []
Q3: What are the applications of 1-Methoxycyclohexa-1,4-diene in organic synthesis?
A3: The unique reactivity of 1-Methoxycyclohexa-1,4-diene makes it a valuable building block for complex molecules:
- Synthesis of Natural Products: It serves as a crucial starting material for synthesizing natural products like racemic hongconin, showcasing its applicability in natural product synthesis. []
- Synthesis of Pheromones: The controlled alkylation of its mesomeric anion provides a pathway for synthesizing pheromones, as exemplified by the preparation of (Z)-heneicosa-6-en-11-one, the male sex attractant of the Douglas Fir Tussock Moth. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



